molecular formula C12H24N2O2 B3003332 Tert-butyl 3-(methylamino)azepane-1-carboxylate CAS No. 484638-83-7

Tert-butyl 3-(methylamino)azepane-1-carboxylate

Cat. No.: B3003332
CAS No.: 484638-83-7
M. Wt: 228.336
InChI Key: BLSRUKYVCUYXKP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(methylamino)azepane-1-carboxylate is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . It is commonly used in various chemical and pharmaceutical research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(methylamino)azepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate and methylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(methylamino)azepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-(methylamino)azepane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(methylamino)azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 3-(methylamino)azepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-5-7-10(9-14)13-4/h10,13H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSRUKYVCUYXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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